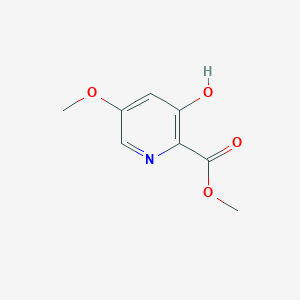

Methyl 3-hydroxy-5-methoxypicolinate

Description

Methyl 3-hydroxy-5-methoxypicolinate is a substituted picolinate ester characterized by a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the pyridine ring. Its molecular formula is C₈H₇NO₄, with a calculated molecular weight of 181.14 g/mol. The compound’s structure combines aromaticity with polar functional groups, conferring unique physicochemical properties such as moderate water solubility (due to hydrogen bonding from the hydroxyl group) and stability under ambient conditions.

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-6(10)7(9-4-5)8(11)13-2/h3-4,10H,1-2H3 |

InChI Key |

OFBLQNJENKKJAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-methoxypicolinate typically involves the esterification of 3-hydroxy-5-methoxypicolinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-5-methoxypicolinate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-oxo-5-methoxypicolinic acid.

Reduction: 3-hydroxy-5-methoxypicolinyl alcohol.

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-methoxypicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-methoxypicolinate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-fluoro-5-hydroxypicolinate (C₇H₆FNO₃)

- Molecular Weight : 171.13 g/mol (vs. 181.14 g/mol for the target compound).

- Key Differences: Substituent at 5-position: Fluorine (-F) replaces methoxy (-OCH₃), reducing steric bulk but increasing electronegativity. Reactivity: Fluorine’s strong inductive effect may reduce nucleophilic susceptibility at the pyridine ring, whereas methoxy groups facilitate electrophilic substitution.

- Applications : Fluorinated analogs like this are common in drug design due to improved metabolic stability .

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate (C₁₅H₁₄FN₂O₄)

- Molecular Weight: Not explicitly provided, but the extended structure suggests ~320 g/mol.

- Key Differences: Additional substituents: A 4-fluorophenylamino-methyl group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 4-position. Solubility: The hydroxymethyl group increases hydrophilicity, making this compound more water-soluble than Methyl 3-hydroxy-5-methoxypicolinate. Complexity: The bulky fluorophenyl group may hinder crystallization, complicating purification processes .

Methyl Salicylate (C₈H₈O₃)

- Molecular Weight : 152.15 g/mol.

- Key Differences :

- Structure : A simple aromatic ester with a hydroxyl (-OH) and methoxy (-OCH₃) group at adjacent positions on a benzene ring.

- Volatility : Methyl salicylate is highly volatile (boiling point: ~222°C) compared to picolinate esters, which have higher molecular weights and stronger intermolecular hydrogen bonding .

- Applications : Widely used in fragrances and topical analgesics, contrasting with picolinates’ niche roles in synthetic chemistry .

Data Table: Comparative Properties of Methyl Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₈H₇NO₄ | 181.14 | 3-OH, 5-OCH₃ | N/A | Moderate solubility in polar solvents |

| Methyl 3-fluoro-5-hydroxypicolinate | C₇H₆FNO₃ | 171.13 | 3-OH, 5-F | 95% | High polarity, pharmaceutical utility |

| Methyl salicylate | C₈H₈O₃ | 152.15 | 2-OH, 2-OCH₃ | N/A | Volatile, aromatic odor |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpene backbone | N/A | High thermal stability |

Note: Data inferred from structural analysis and referenced evidence .

Research Findings and Implications

- Substituent Effects : Methoxy groups enhance electron density on the pyridine ring, favoring electrophilic reactions, while fluorine increases resistance to oxidation .

- Synthetic Challenges : Hydroxyl and methoxy groups in this compound may complicate esterification steps, requiring protective group strategies absent in simpler esters like methyl salicylate .

- Industrial Relevance : Methyl picolinates are prioritized in custom synthesis for pharmaceuticals, whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) dominate resin and polymer industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.